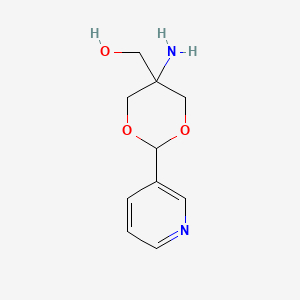

(5-Amino-2-pyridin-3-yl-1,3-dioxan-5-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

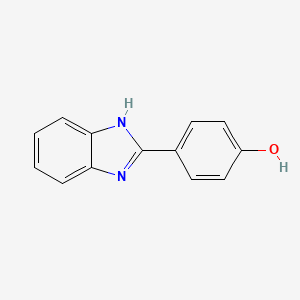

“(5-Amino-2-pyridin-3-yl-1,3-dioxan-5-yl)methanol”, also known as APDM, is a chemical compound that has gained significant interest in the field of synthetic chemistry due to its unique structural and physicochemical properties. It has a molecular formula of C10H14N2O3 and a molecular weight of 210.23 g/mol .

Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C10H14N2O3 . The exact arrangement of these atoms and their bonds can be determined through techniques such as X-ray crystallography, but such detailed information is not available in the search results.Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 210.23 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not provided in the search results.Scientific Research Applications

Multicomponent Synthesis Applications

A novel multicomponent synthesis approach was demonstrated, starting from simple and readily available inputs to produce 5-aminooxazole, which is structurally related to the compound of interest. This method underscores the utility of such compounds in scaffold-generating reactions for creating new chemical entities (Janvier et al., 2002).

Catalytic Hydrogenation and Functionalization

Research on the catalytic hydrogenation of methyl 2-(5,6-dihydro-4H-1,2-oxazin-3-yl)acetates explored the conversion of related structures to 1,4-amino alcohols and pyrrolidine derivatives, illustrating the compound's relevance in the synthesis of diverse heterocyclic compounds (Sukhorukov et al., 2008).

Glycerol Conversion to Potential Chemical Platforms

Investigations into the acid-catalysed condensation of glycerol with various aldehydes and acetones highlighted the conversion of structurally similar compounds into [1,3]dioxan-5-ols, emphasizing the role of such compounds in producing novel platform chemicals (Deutsch et al., 2007).

Ligand Synthesis and Coordination Chemistry

The synthesis and study of iron(II) bis-α-benzyldioximate complexes with pyridine hemiacetals as axial ligands demonstrated the compound's utility in forming coordination compounds, which could have implications in materials science and catalysis (Bourosh et al., 2018).

Antimicrobial and Antioxidant Activities

Research into the synthesis and biological evaluation of tri-substituted pyrazoles containing related pyridine structures highlighted their moderate antimicrobial and antioxidant activities, suggesting potential applications in medicinal chemistry (Lynda, 2021).

Mechanism of Action

- Indole derivatives can exert their effects through various mechanisms. For example:

- Inhibition of Microtubule Polymerization : Some indole compounds inhibit microtubule polymerization by binding to the colchicine site, affecting cell migration, cell cycle progression, and apoptosis .

- Nur77-Dependent Apoptosis : Another indole derivative induced Nur77-mitochondrial targeting, leading to apoptosis in cancer cells .

Mode of Action

Biochemical Analysis

Biochemical Properties

(5-Amino-2-pyridin-3-yl-1,3-dioxan-5-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and stability. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in metabolic processes, thereby altering the metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on metabolic processes, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting the overall metabolic flux and levels of various metabolites. This interaction can lead to changes in the concentration of key metabolic intermediates, thereby influencing cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. The compound’s distribution is crucial for its activity, as it needs to reach specific sites within the cell to exert its effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization ensures that the compound interacts with the appropriate biomolecules to exert its effects .

Properties

IUPAC Name |

(5-amino-2-pyridin-3-yl-1,3-dioxan-5-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c11-10(5-13)6-14-9(15-7-10)8-2-1-3-12-4-8/h1-4,9,13H,5-7,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDFFIYRXDIMPDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC(O1)C2=CN=CC=C2)(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine](/img/structure/B1298085.png)

![[1,2,4]Triazolo[4,3-a]pyridine-3-thiol](/img/structure/B1298100.png)

![2-Methylbenzo[d]oxazol-6-ol](/img/structure/B1298106.png)

![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1298108.png)